![molecular formula C8H8N2 B174691 5-Ethylpicolinonitrile CAS No. 14178-13-3](/img/structure/B174691.png)
5-Ethylpicolinonitrile
Overview
Description
Scientific Research Applications
Synthesis and Material Properties
- Copolymer Synthesis : 5-Ethylpicolinonitrile is utilized in the synthesis of copolymers. Fijten et al. (2007) synthesized random copolymers of 2-ethyl-2-oxazoline and 2-nonyl-2-oxazoline, studying their physical and mechanical properties (Fijten et al., 2007).
Chemical Synthesis and Reactions
- Coupling Reactions : Edo et al. (1979) researched the coupling reaction of 5-halopyrimidines with olefines, including pyridines and quinolines, in the presence of palladium phosphine complex, which is relevant to the study of 5-Ethylpicolinonitrile (Edo et al., 1979).
Pharmaceutical Applications
- Platinum Complex Chemistry : Quintal et al. (2005) discussed platinum complexes with pyridine-carboxylate ligands, including ethylpicolinate, highlighting their relevance in DNA-DNA and DNA-protein interactions, which may have implications in cancer research (Quintal et al., 2005).
Radiopharmaceutical Research
- Cellular Therapy in Parkinson's Disease : In radiopharmaceutical research, particularly for Parkinson's disease, 5-Ethylpicolinonitrile derivatives have been explored. Kiessling (2014) mentions the use of a derivative, N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide, as a PET radiotracer for targeting transplanted cells in the striatum (Kiessling, 2014).
Organic Chemistry and Synthesis
- Synthesis of Oxazolines : Haupt et al. (2019) demonstrated the synthesis of 5-fluoromethyl-2-oxazolines using a method that involves electrochemistry and hypervalent iodine mediation, which can be linked to the study of 5-Ethylpicolinonitrile (Haupt et al., 2019).
properties
IUPAC Name |
5-ethylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMNJRGXUWALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466029 | |
Record name | 5-ethylpicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpicolinonitrile | |
CAS RN |
14178-13-3 | |
Record name | 5-ethylpicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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